

# An In-depth Technical Guide on the Physical Properties of Trisodium Phosphite Powder

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trisodium phosphite*

Cat. No.: *B090913*

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A Note on Nomenclature: Scientific literature and commercial sources exhibit significant ambiguity regarding the term "**trisodium phosphite**." The compound frequently cited with CAS number 13708-85-5 is often labeled "**trisodium phosphite**," however, its chemical formula is consistently presented as  $\text{Na}_2\text{HPO}_3$  (or its pentahydrate,  $\text{Na}_2\text{HPO}_3 \cdot 5\text{H}_2\text{O}$ ), which corresponds to disodium hydrogen phosphite. Phosphorous acid ( $\text{H}_3\text{PO}_3$ ) is a dibasic acid, meaning it readily donates two, not three, protons. Consequently, a true "**trisodium phosphite**" ( $\text{Na}_3\text{PO}_3$ ) is not a commonly available or stable chemical compound. This guide will focus on the physical properties of the compound commonly, though incorrectly, referred to as **trisodium phosphite**, which is accurately identified as disodium hydrogen phosphite.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical properties of what is commonly labeled **trisodium phosphite** powder, alongside detailed experimental protocols for their determination.

## Physical and Chemical Properties

The physical properties of disodium hydrogen phosphite are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value
Chemical Name	Disodium hydrogen phosphite
Synonyms	Sodium phosphite, Disodium phosphonate, Phosphonic acid, disodium salt
CAS Number	13708-85-5
Molecular Formula	Na <sub>2</sub> HPO <sub>3</sub>
Molar Mass	125.96 g/mol (anhydrous)
Appearance	White crystalline powder, can be colorless monoclinic or orthorhombic crystals.[1]
Melting Point	53 °C (decomposes)[2][3]
Boiling Point	Decomposes at 200-250 °C[2]
Density	2.05 g/cm <sup>3</sup> at 20 °C[2]
Solubility in Water	Highly soluble. 429 g/100 g H <sub>2</sub> O at 20 °C (for the anhydrous form).[2]
Solubility in other solvents	Insoluble in alcohol.[2]
pH	9-10 for a solution in water.[2][3]
Stability	Stable under normal conditions. Hygroscopic, absorbs moisture from the air. Decomposes upon heating to generate sodium phosphate and phosphine.[3]

## Experimental Protocols

Detailed methodologies for determining the key physical properties of a powdered inorganic salt like disodium hydrogen phosphite are provided below.

The capillary method is a standard technique for determining the melting point of a solid crystalline powder.

Apparatus:

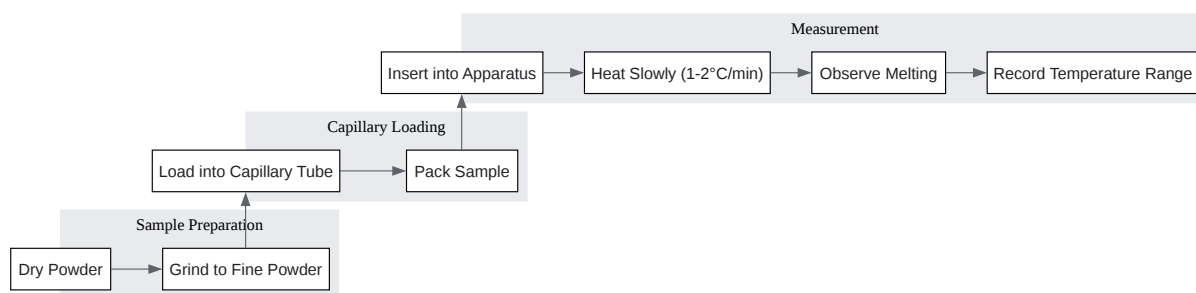
- Melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the powder sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.
- Measurement in a Thiele Tube:
  - Attach the capillary tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.
  - Immerse the thermometer and the attached capillary tube in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
  - Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate. The convection currents in the oil will ensure uniform heating.
  - Heat rapidly at first to get close to the expected melting point, then reduce the heating rate to 1-2 °C per minute.
  - Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

- Measurement with an Automated Apparatus:
  - Place the loaded capillary tube into the heating block of the instrument.
  - Set the starting temperature, ending temperature, and the heating ramp rate (a slower ramp rate of 1-2 °C/min near the melting point provides more accurate results).
  - The instrument will automatically detect and record the melting range.

#### Diagram of Experimental Workflow for Melting Point Determination



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Caption: Workflow for Melting Point Determination using the Capillary Method.

The gravimetric method is a straightforward way to determine the solubility of a solid in a solvent by measuring the mass of the dissolved solid in a saturated solution.

#### Apparatus:

- Conical flask with a stopper

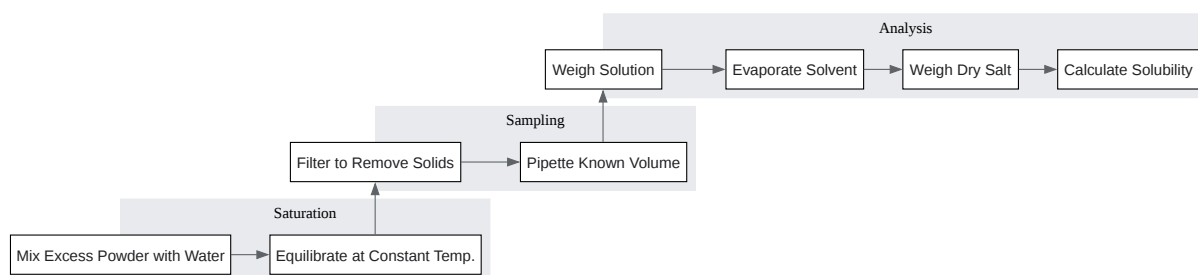
- Analytical balance
- Thermostatic water bath or shaker
- Filtration apparatus (e.g., filter paper and funnel, or a syringe filter)
- Evaporating dish (pre-weighed)
- Oven
- Pipette
- Spatula

Procedure:

- Preparation of a Saturated Solution:
  - Add an excess amount of the **trisodium phosphite** powder to a known volume of deionized water in a conical flask.
  - Seal the flask and place it in a thermostatic water bath or shaker set to a constant temperature (e.g., 20 °C).
  - Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask confirms saturation.
- Sample Collection and Weighing:
  - Allow the undissolved solid to settle.
  - Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant liquid using a pipette, ensuring no solid particles are transferred. Filtration may be necessary.
  - Transfer the solution to a pre-weighed evaporating dish and weigh the dish with the solution to determine the mass of the solution.

- Evaporation and Drying:
  - Place the evaporating dish in an oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 105-110 °C).
  - Heat until all the water has evaporated and a constant mass of the dry solid is achieved. This is confirmed by repeated cycles of heating, cooling in a desiccator, and weighing until the mass no longer changes.
- Calculation:
  - Mass of the evaporating dish =  $M_1$
  - Mass of the dish + saturated solution =  $M_2$
  - Mass of the dish + dry salt =  $M_3$
  - Mass of the dissolved salt (solute) =  $M_3 - M_1$
  - Mass of the water (solvent) =  $M_2 - M_3$
  - Solubility (in g/100 g of water) =  $[(M_3 - M_1) / (M_2 - M_3)] \times 100$

Diagram of Experimental Workflow for Solubility Determination



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Caption: Workflow for Gravimetric Determination of Solubility.

Powder X-ray diffraction is a powerful technique for identifying the crystalline phases present in a powdered material and determining its crystal structure.

Apparatus:

- Powder X-ray diffractometer with a radiation source (e.g., Cu K $\alpha$ )
- Sample holder
- Mortar and pestle
- Spatula

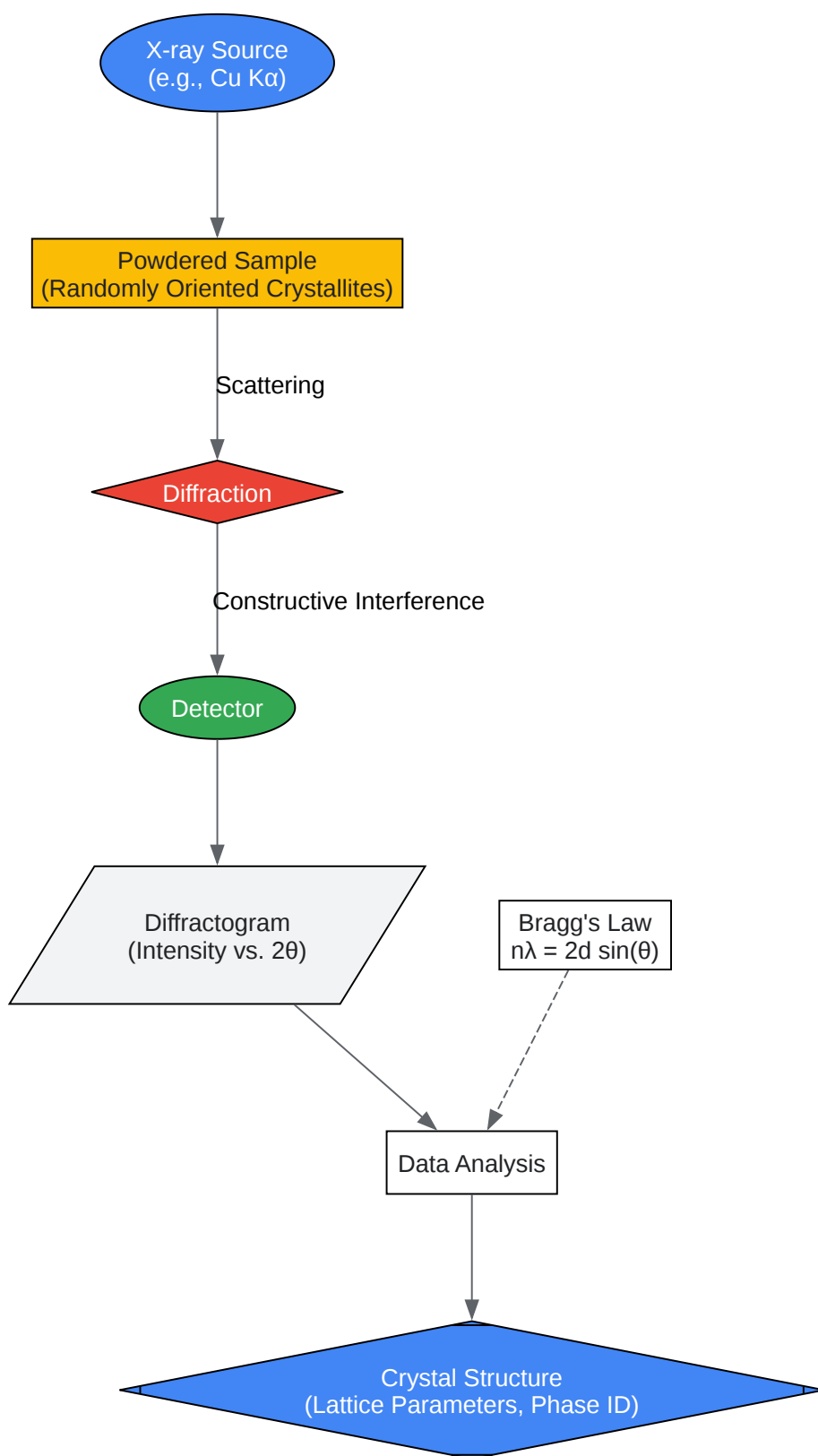
Procedure:

- Sample Preparation:

- Grind the **trisodium phosphite** powder to a fine, uniform particle size using a mortar and pestle. This ensures that the crystallites are randomly oriented.
- Carefully pack the powder into the sample holder, ensuring a flat and smooth surface that is level with the holder's top edge.
- Data Collection:
  - Place the sample holder into the diffractometer.
  - Set the instrument parameters, including the X-ray source (e.g., voltage and current), the scanning range of the diffraction angle ( $2\theta$ ), the step size, and the scan speed. A typical scan might range from  $5^\circ$  to  $80^\circ$  in  $2\theta$ .
  - Initiate the scan. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles.
- Data Analysis:
  - The output is a diffractogram, which is a plot of diffraction intensity versus  $2\theta$ .
  - The positions ( $2\theta$  values) and intensities of the diffraction peaks are characteristic of the crystal structure.
  - The d-spacings (interplanar distances) can be calculated from the peak positions using Bragg's Law:  $n\lambda = 2d \sin(\theta)$ .
  - The resulting diffraction pattern can be compared to databases (e.g., the ICDD's Powder Diffraction File) to identify the crystalline phase.
  - For detailed structural analysis, the diffraction pattern can be analyzed using Rietveld refinement to determine lattice parameters and atomic positions.

Diagram of Logical Relationship in PXRD Analysis





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Caption: Logical Flow of Powder X-ray Diffraction Analysis.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of Trisodium Phosphite Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090913#physical-properties-of-trisodium-phosphite-powder]

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